molecular formula C7H4KNO4S B2969566 Potassium 1,3-benzoxazole-2-sulfonate CAS No. 4694-88-6

Potassium 1,3-benzoxazole-2-sulfonate

Cat. No.: B2969566
CAS No.: 4694-88-6
M. Wt: 237.27
InChI Key: RDMAJPMODUCLFV-UHFFFAOYSA-M
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Description

Potassium 1,3-benzoxazole-2-sulfonate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Potassium 1,3-benzoxazole-2-sulfonate are not well-studied. Benzoxazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions often involve hydrogen bonding, as the benzoxazole scaffold contains hydrogen bond acceptors .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Benzoxazole derivatives have been shown to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Benzoxazole derivatives have been found to target a wide range of metabolic pathways in cancer pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1,3-benzoxazole-2-sulfonate can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The sulfonate group can be introduced by reacting the benzoxazole derivative with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as metal catalysts or ionic liquids may be employed to enhance the reaction rate and yield. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium 1,3-benzoxazole-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or sulfoxide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonic acids, sulfoxides, and various substituted benzoxazole derivatives .

Scientific Research Applications

Potassium 1,3-benzoxazole-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Potassium 1,3-benzothiazole-2-sulfonate: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.

    Potassium 1,3-benzimidazole-2-sulfonate: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

    Potassium 1,3-oxazole-2-sulfonate: Lacks the benzene ring fused to the oxazole ring.

Uniqueness

Potassium 1,3-benzoxazole-2-sulfonate is unique due to its specific combination of the benzoxazole ring and the sulfonate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

potassium;1,3-benzoxazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMAJPMODUCLFV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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